molecular formula C9H10Cl2F3N B1484235 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride CAS No. 2203940-43-4

1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride

Cat. No. B1484235
CAS RN: 2203940-43-4
M. Wt: 260.08 g/mol
InChI Key: MKLIPTAHHVPGMI-UHFFFAOYSA-N
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Description

  • Chemical Structure :

Molecular Structure Analysis

The compound consists of a phenyl ring substituted with chlorine and trifluoromethyl groups. The ethylamine moiety is attached to the phenyl ring. The presence of fluorine atoms contributes to its unique physicochemical properties .


Physical And Chemical Properties Analysis

  • Acidity (pKa) : Predicted pKa value is 13.83 .

Scientific Research Applications

Fluorination Agent in Organic Compounds

The compound 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride has been explored for its utility in organic synthesis, particularly in the fluorination of organic compounds. Researchers have investigated the use of related fluorine-containing compounds for the replacement of hydroxyl groups by fluorine atoms in various hydroxy-compounds. This process is significant in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals, agrochemicals, and materials science due to the unique properties that fluorine atoms impart to organic molecules, such as increased stability, lipophilicity, and bioactivity (Bergmann & Cohen, 1970).

Optical Detection of Amines

In the field of chemical sensing, derivatives of chlorophyll have been modified to include trifluoroacetyl groups for the optical detection of amines in solution. This research demonstrates the potential of 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride and its derivatives in developing sensitive and selective sensors for amines, which are important in environmental monitoring, food safety, and medical diagnostics (Tamiaki et al., 2013).

Photoaffinity Probes

The photolysis of diazirines containing the 3-chloro-4-trifluoromethylphenyl group has been studied for their application in photoaffinity probes. These compounds can insert into N-H bonds upon photolysis, creating adducts that are useful in studying protein-ligand interactions. However, the stability of these adducts and their subsequent reactions have implications for their utility in biological systems, highlighting the need for careful consideration in the design of photoaffinity probes for biochemical research (Platz et al., 1991).

Organometallic Chemistry

The orthometalation of primary amines, including compounds similar to 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride, has been explored in the synthesis of organometallic complexes. These reactions have significance in the development of catalysts and materials with novel properties, contributing to advancements in catalysis, organic synthesis, and material science (Vicente et al., 1997).

Safety And Hazards

  • Storage : Store in an inert atmosphere at 2-8°C .

properties

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLIPTAHHVPGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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